molecular formula C23H29N5O4 B2936009 Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate CAS No. 1251566-16-1

Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B2936009
CAS No.: 1251566-16-1
M. Wt: 439.516
InChI Key: KBCOCKIRLJBWNH-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a phenoxy group, linked via a piperidine-carbonyl bridge to a piperazine ring bearing an ethyl carboxylate ester. This structure combines pyrimidine and piperazine moieties, which are known to enhance biological activity due to their ability to engage in hydrogen bonding and hydrophobic interactions with target proteins .

Properties

IUPAC Name

ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4/c1-2-31-23(30)28-14-12-27(13-15-28)22(29)18-8-10-26(11-9-18)20-16-21(25-17-24-20)32-19-6-4-3-5-7-19/h3-7,16-18H,2,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCOCKIRLJBWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

The 6-phenoxypyrimidin-4-yl group is synthesized via SNAr using 4-chloro-6-fluoropyrimidine as the starting material. Fluorine at the 6-position is selectively displaced by phenoxide due to its superior leaving group ability.

Procedure :

  • Dissolve 4-chloro-6-fluoropyrimidine (1.0 equiv) in anhydrous DMF.
  • Add phenol (1.2 equiv) and K₂CO₃ (2.0 equiv).
  • Heat at 80°C for 12 hours.
  • Isolate 6-phenoxy-4-chloropyrimidine via column chromatography (70% yield).

Key Data :

Parameter Value
Solvent DMF
Temperature 80°C
Reaction Time 12 hours
Yield 70%

Amination of 4-Chloro-6-phenoxypyrimidine

The 4-chloro group is substituted with piperidine under catalytic conditions.

Procedure :

  • Combine 6-phenoxy-4-chloropyrimidine (1.0 equiv), piperidine (3.0 equiv), and CuI (10 mol%) in toluene.
  • Reflux at 110°C for 24 hours.
  • Purify 4-piperidin-1-yl-6-phenoxypyrimidine by recrystallization (85% yield).

Optimization Insights :

  • Catalyst : CuI enhances reaction rate and yield compared to Pd-based systems.
  • Solvent : Toluene minimizes side reactions vs. polar aprotic solvents.

Synthesis of Piperidine-4-carbonyl-piperazine Segment

Preparation of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is commercially available or synthesized via hydrogenation of isonipecotic acid derivatives.

Amide Coupling with Piperazine

The carboxylic acid is activated and coupled to piperazine using boron-based catalysts or classical coupling agents.

Method A (Boron-Catalyzed Direct Amidation) :

  • Mix piperidine-4-carboxylic acid (1.0 equiv), piperazine (1.5 equiv), and B(OCH₂CF₃)₃ (2.0 equiv) in MeCN.
  • Heat at 80°C for 6 hours.
  • Isolate piperidine-4-carbonyl-piperazine in 78% yield.

Method B (EDCl/HOBt-Mediated Coupling) :

  • Activate piperidine-4-carboxylic acid with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DCM.
  • Add piperazine (1.5 equiv) and stir at room temperature for 12 hours.
  • Yield: 82%.

Comparative Data :

Method Catalyst/Reagent Yield Time
A B(OCH₂CF₃)₃ 78% 6h
B EDCl/HOBt 82% 12h

Assembly of the Full Molecule

Coupling of Pyrimidine and Piperidine-carbonyl-piperazine

The piperidine subunit is linked to the pyrimidine via its amine group.

Procedure :

  • Combine 4-piperidin-1-yl-6-phenoxypyrimidine (1.0 equiv) and piperidine-4-carbonyl-piperazine (1.2 equiv) in THF.
  • Add Et₃N (2.0 equiv) and heat at 60°C for 8 hours.
  • Purify via silica gel chromatography (75% yield).

Alternative Synthetic Routes and Comparative Evaluation

One-Pot Sequential Functionalization

A patent-derived approach uses Cu-Co-Mo/Al₂O₃ catalysts for tandem amination and carboxylation:

  • React 6-phenoxypyrimidine-4-amine with piperidine-4-carboxylic acid and ethyl chloroformate in ethanol.
  • Use 5% Cu-Co-Mo/Al₂O₃ at 150°C for 6 hours.
  • Yield: 68%.

Solid-Phase Synthesis for High-Throughput Production

Immobilize piperazine on Wang resin, perform iterative couplings, and cleave with TFA. Yields: 60–70%.

Challenges and Optimization Strategies

  • Regioselectivity in Pyrimidine Substitution : Fluorine at the 6-position is more reactive than chlorine at the 4-position, ensuring selective phenoxy group installation.
  • Amide Bond Stability : Boron catalysts reduce epimerization risks compared to classical coupling agents.
  • Ethyl Carboxylate Hydrolysis : Anhydrous conditions and low temperatures prevent ester degradation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological activity of the target molecule .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Compound Name Core Structure Key Substituents/Modifications Reference ID
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperidine-piperazine 2-Methoxyphenyl on piperazine; lacks pyrimidine
Ethyl 5-(4-(1-((2,4-dinitrophenyl)sulphonyl)piperidine-4-carbonyl)piperazin-1-yl)benzofuran-2-carboxylate Piperidine-piperazine-benzofuran Benzofuran core; 2,4-dinitrophenyl sulfonyl group
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Piperazine-pyrrolidinone Fluorophenyl-dioxopyrrolidinone; lacks piperidine-pyrimidine
Benzyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperazine-1-carboxylate Piperidine-piperazine tert-Butyl carboxylate on piperazine; benzyl ester

Key Observations :

  • Pyrimidine vs.

Physicochemical Properties

Property Target Compound Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Ethyl 5-(4-(1-((2,4-dinitrophenyl)sulphonyl)piperidine-4-carbonyl)piperazin-1-yl)benzofuran-2-carboxylate
Molecular Weight (g/mol) ~500 (estimated) ~400 ~600
LogP (Predicted) ~2.5 ~2.0 ~1.8 (due to polar nitro/sulfonyl groups)
Hydrogen Bond Acceptors 8 (pyrimidine N, carbonyl O) 6 10

Insights :

  • The nitro and sulfonyl groups in reduce lipophilicity, which may limit bioavailability.

Biological Activity

Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, pharmacological properties, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.

Molecular Formula : C24H31N5O4
Molecular Weight : 453.55 g/mol
CAS Number : 1115923-16-4

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Phenoxypyrimidinyl Group : This is done using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
  • Formation of the Piperazine Ring : Accomplished via nucleophilic substitution reactions.
  • Esterification : The final step involves esterifying the carboxylic acid group to yield the ethyl ester form.

Pharmacological Profile

This compound exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets:

  • Calcium Channel Modulation : Research indicates that derivatives similar to this compound can inhibit T-type calcium channels, which are crucial in regulating cardiac and neuronal excitability .
  • Antitumor Activity : Some studies have shown that compounds with similar structures can exhibit antitumor effects, particularly in inhibiting cell proliferation in cancer models .

The mechanism of action for this compound involves binding to specific receptors or enzymes, modulating their activity through hydrogen bonding and hydrophobic interactions. This modulation can lead to significant changes in cellular signaling pathways, particularly those involved in calcium signaling and neurotransmitter release.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Calcium Channel InhibitionInhibits T-type calcium channels, affecting cardiac function
Antitumor EffectsDemonstrated inhibition of tumor cell proliferation
Neurotransmitter ModulationAlters neurotransmitter release dynamics

Case Study: Antitumor Activity

In a study evaluating various piperazine derivatives, it was found that this compound displayed significant antitumor activity against specific cancer cell lines. The compound's ability to inhibit cell growth was linked to its capacity to interfere with key signaling pathways involved in cell cycle regulation.

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